6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps, starting from commercially available starting materials
Formation of Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used include hydrazine derivatives and pyridine carboxylic acids.
Introduction of Substituents: The tert-butyl, ethyl, and benzylpyrrolidinyl groups are introduced through various substitution reactions. Reagents such as tert-butyl chloride, ethyl bromide, and benzylpyrrolidine are commonly used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective reagent and has similar synthetic applications.
Uniqueness
6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H34N4O4 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 2-(1-benzylpyrrolidin-3-yl)-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C25H34N4O4/c1-5-32-23(30)22-20-12-14-28(24(31)33-25(2,3)4)17-21(20)26-29(22)19-11-13-27(16-19)15-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3 |
InChI Key |
ONNHTOLAVMJJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCN(CC2=NN1C3CCN(C3)CC4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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